molecular formula C30H22N4O3 B611941 N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide CAS No. 904514-73-4

N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide

Cat. No.: B611941
CAS No.: 904514-73-4
M. Wt: 486.531
InChI Key: ICNCBDPYLFXHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide: is a complex organic compound that features an indole moiety linked to a benzo[c]indolo[3,2,1-ij][1,5]naphthyridine structure through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Benzo[c]indolo[3,2,1-ij][1,5]naphthyridine Core: This can be achieved through a multi-step process involving cyclization reactions and functional group transformations.

    Linking the Two Moieties: The final step involves the formation of the acetamide linkage, typically through a condensation reaction between the indole derivative and the benzo[c]indolo[3,2,1-ij][1,5]naphthyridine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and benzo[c]indolo[3,2,1-ij][1,5]naphthyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzo[c]indolo[3,2,1-ij][1,5]naphthyridine core can further enhance these interactions through additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound features a similar indole moiety linked to a naphthalene derivative.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety linked to an isobutylphenyl group.

Uniqueness

The uniqueness of N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[107102,708,20013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide lies in its complex structure, which combines the indole and benzo[c]indolo[3,2,1-ij][1,5]naphthyridine moieties

Properties

CAS No.

904514-73-4

Molecular Formula

C30H22N4O3

Molecular Weight

486.531

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide

InChI

InChI=1S/C30H22N4O3/c35-27(31-13-11-18-16-33-25-8-4-3-5-20(18)25)17-37-19-9-10-26-24(15-19)22-12-14-32-28-21-6-1-2-7-23(21)30(36)34(26)29(22)28/h1-10,12,14-16,33H,11,13,17H2,(H,31,35)

InChI Key

ICNCBDPYLFXHAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC(=O)NCCC6=CNC7=CC=CC=C76

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC08792229

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide

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